n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine
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Overview
Description
n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is part of the 2-aminothiazole family, known for its diverse biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine typically involves the reaction of cyclopropylamine with 5-methyl-4-phenylthiazol-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.
Pathways Involved: It can modulate pathways such as the NF-κB pathway, which is involved in inflammation, and the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A parent compound with similar biological activities.
5-Phenylthiazole: Shares the thiazole ring structure but lacks the cyclopropyl and methyl groups.
4-Methylthiazole: Similar structure but with different substituents.
Uniqueness
n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the cyclopropyl group enhances its stability and potential interactions with biological targets .
Properties
Molecular Formula |
C13H14N2S |
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Molecular Weight |
230.33 g/mol |
IUPAC Name |
N-cyclopropyl-5-methyl-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H14N2S/c1-9-12(10-5-3-2-4-6-10)15-13(16-9)14-11-7-8-11/h2-6,11H,7-8H2,1H3,(H,14,15) |
InChI Key |
LTKDBCFVQZYAIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC2CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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